molecular formula C15H12N4O4S B2605982 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide CAS No. 1797160-57-6

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide

Cat. No. B2605982
CAS RN: 1797160-57-6
M. Wt: 344.35
InChI Key: NSUMDCMNOSWLNY-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Drug Development

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide belongs to a class of heterocyclic compounds. Such compounds, especially those containing oxadiazole or furadiazole rings, have been found to exhibit a broad range of chemical and biological properties. Derivatives of these compounds demonstrate significant biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their versatile therapeutic potential makes them important synthons in the development of new drugs (Siwach & Verma, 2020).

Synthesis and Reactivity

The synthesis of derivatives similar to 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide, from furan-2-carboxylic acid hydrazide, has been reported. These compounds, through various synthetic routes, have been studied for their structural properties and reactivity, including electrophilic substitution reactions and tautomerism (Koparır, Çetin, & Cansiz, 2005).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor activities of compounds similar to 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide have been extensively researched. These compounds exhibit activity against various microorganisms and have been tested for their potential in cancer therapy. The design and synthesis of these compounds involve specific structural modifications to enhance their biological efficacy (Başoğlu et al., 2013).

Fluorescent Probes in Nucleic Acids

Certain furan derivatives, which are structurally related to 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide, have been identified as potential candidates for use as responsive fluorescent probes in nucleic acids. These compounds exhibit distinct absorption, emission, and quantum efficiency characteristics, making them suitable for use in molecular biology research (Greco & Tor, 2007).

Polymer Synthesis and Material Science

In the field of polymer synthesis and material science, derivatives of furan-containing compounds, like the one , have been utilized. The influence of these compounds on hydrogen bonding in polymers has been a subject of research. This has implications in developing new materials with specific thermal and mechanical properties (Wilsens et al., 2014).

properties

IUPAC Name

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-13(9-7-11(23-19-9)10-4-2-6-22-10)18-15-17-8-3-1-5-16-14(21)12(8)24-15/h2,4,6-7H,1,3,5H2,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUMDCMNOSWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide

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